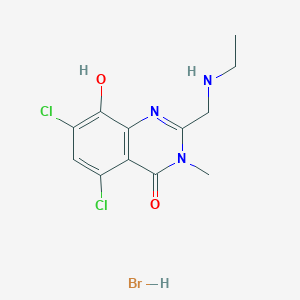

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide

Descripción

5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one; hydrobromide is a halogenated quinazolinone derivative with a hydrobromide counterion. Quinazolinones are heterocyclic compounds featuring a fused benzene and pyrimidine ring, often modified for enhanced biological activity. This compound includes:

- An ethylaminomethyl group at position 2, contributing to hydrogen-bonding capacity and solubility when protonated.

- A hydroxy group at position 8 and a methyl group at position 3, which may influence steric interactions and metabolic stability.

- The hydrobromide salt improves crystallinity and aqueous solubility for pharmaceutical applications.

Propiedades

Fórmula molecular |

C12H14BrCl2N3O2 |

|---|---|

Peso molecular |

383.07 g/mol |

Nombre IUPAC |

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C12H13Cl2N3O2.BrH/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;/h4,15,18H,3,5H2,1-2H3;1H |

Clave InChI |

WNTSHYWJAPIRQE-UHFFFAOYSA-N |

SMILES canónico |

CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.Br |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 5,7-dicloro-2-(etilaminometil)-8-hidroxi-3-metilquinazolin-4-ona implica varios pasos. Un método común comienza con la cloración de 8-hidroxiquinolina para producir 5,7-dicloro-8-hidroxiquinolina . Este intermedio luego se somete a reacciones adicionales para introducir los grupos etilaminometil y metil, lo que da como resultado el producto final. Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

5,7-Dicloro-2-(etilaminometil)-8-hidroxi-3-metilquinazolin-4-ona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolinona, lo que podría alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Characteristics

This compound belongs to the quinazoline family and features:

- Chlorine Substituents : At positions 5 and 7.

- Ethylaminomethyl Group : At position 2, which enhances solubility.

- Hydroxy Group : At position 8, contributing to its biological activity.

The hydrobromide form improves its solubility in aqueous solutions, making it suitable for various applications in research and development.

Medicinal Chemistry

5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one; hydrobromide has shown promise in treating neurological disorders, particularly multiple system atrophy. Its mechanism involves modulating iron levels in the brain by chelating iron ions, which may help alleviate neurodegenerative symptoms .

The compound exhibits several biological activities:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anticancer Potential : Inhibits specific cancer cell lines through interference with cellular pathways .

Chemical Research

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows researchers to explore new derivatives with enhanced biological activities or different therapeutic effects .

Case Study 1: Neurodegenerative Disorders

A study explored the effects of this compound on cellular models of neurodegeneration. Results indicated that treatment with the compound significantly reduced iron accumulation and oxidative stress markers in neuronal cells. These findings suggest its potential as a therapeutic agent for conditions like multiple system atrophy and Parkinson's disease.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Mecanismo De Acción

El mecanismo de acción de 5,7-dicloro-2-(etilaminometil)-8-hidroxi-3-metilquinazolin-4-ona implica su capacidad para quelar hierro. Al unirse al hierro, el compuesto puede modular los niveles de hierro en las células, particularmente en el cerebro . Esta acción ayuda a proteger a las neuronas del daño oxidativo inducido por el hierro, que es una característica común en las enfermedades neurodegenerativas . El compuesto también influye en la expresión de proteínas involucradas en el metabolismo del hierro, como el receptor de transferrina y la ceruloplasmina .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally analogous quinazolinones and quinoline derivatives, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Notes:

- Chlorine vs. Chlorinated analogs (target compound, ) prioritize metabolic stability .

- Aminoalkyl Substituents: The ethylaminomethyl group in the target compound offers greater conformational flexibility than the dimethylaminomethyl group in , possibly improving target selectivity .

- Salt Forms : Hydrobromide salts (target compound) are less common than hydrochlorides but provide comparable solubility (e.g., 25 mg/mL in water at 25°C for similar HBr salts ).

Table 2: Spectroscopic and Analytical Data

Research Findings and Implications

Synthetic Routes: The target compound can be synthesized via alkylation of a preformed quinazolinone core (similar to ’s iodomethylquinoline synthesis) followed by hydrobromide salt formation .

Biological Potential: Analogs with 8-hydroxy and chlorinated positions (e.g., ) show activity against Pseudomonas aeruginosa (MIC = 8 µg/mL), suggesting the target compound may share antimicrobial properties .

Solubility vs. Bioavailability : The hydrobromide salt likely enhances aqueous solubility (cf. hydrochlorides in ), but may reduce blood-brain barrier penetration compared to free bases .

Actividad Biológica

5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one; hydrobromide, commonly referred to as Pbt434 or ATH434, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple system atrophy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrCl2N3O2 |

| Molecular Weight | 383.07 g/mol |

| IUPAC Name | 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one; hydrobromide |

| InChI Key | WNTSHYWJAPIRQE-UHFFFAOYSA-N |

The compound primarily acts as an alpha-synuclein aggregation inhibitor , which is crucial in the pathophysiology of several neurodegenerative disorders. Its mechanism involves:

- Iron Chelation : Pbt434 binds to ferrous iron (Fe²⁺), modulating iron levels in the brain and reducing oxidative stress associated with iron overload .

- Aggregation Inhibition : By preventing the aggregation of alpha-synuclein, Pbt434 helps maintain neuronal health and function.

- Transcellular Iron Trafficking Modulation : The compound redistributes labile iron across cellular membranes, thereby influencing various cellular processes.

Neuroprotective Effects

Research indicates that Pbt434 has significant neuroprotective properties:

- Parkinson's Disease Models : In animal models of Parkinson's disease, Pbt434 administration resulted in reduced neuroinflammation and improved motor function. The compound's ability to inhibit alpha-synuclein aggregation was highlighted as a key factor in these outcomes .

- Cytotoxicity Studies : In vitro studies demonstrated that Pbt434 exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values were reported at approximately 10 μM for MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

Quinazoline derivatives, including Pbt434, have shown promising antimicrobial activities:

- Antibacterial Effects : Studies have demonstrated that quinazoline compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : Similar derivatives have been assessed for antifungal properties, further broadening the scope of Pbt434's biological activity .

Case Study: Neurodegenerative Disease Treatment

In a study published in Nature Communications, researchers explored the effects of Pbt434 on mouse models exhibiting symptoms of multiple system atrophy. Key findings included:

- Reduced Alpha-Synuclein Aggregates : Post-treatment analysis showed a significant reduction in alpha-synuclein aggregates within neuronal tissues.

- Improved Cognitive Function : Behavioral tests indicated enhanced cognitive performance in treated mice compared to controls.

Cytotoxicity Evaluation

A systematic evaluation using the MTT assay assessed the cytotoxicity of Pbt434 against various cancer cell lines. Results indicated:

| Cell Line | IC50 (μM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 10 | 48 |

| PC3 | 10 | 48 |

| HT-29 | 12 | 48 |

This data underscores the compound's potential as an anticancer agent due to its selective cytotoxicity against malignant cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one hydrobromide?

- Methodology : Use bromination or chlorination reagents (e.g., HBr in acetic acid or ethanol) under controlled heating (60–85°C). Key precursors include substituted pyran-2-ones and heterocyclic amines. Cooling, filtration, and recrystallization in ethanol are critical for purity .

- Example : For analogous quinazolinone derivatives, IR and NMR confirmed functional groups (e.g., C=O at ~1700 cm⁻¹ in IR; aromatic protons at δ 7.2–8.5 ppm in ¹H NMR). Elemental analysis (C, H, N) validates stoichiometry .

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches.

- NMR : ¹H NMR resolves ethylaminomethyl (δ 1.2–1.4 ppm for CH₃; δ 2.6–3.1 ppm for CH₂) and aromatic protons. ¹³C NMR confirms methyl (δ 20–25 ppm) and quinazolinone carbons (δ 160–170 ppm for C=O) .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How does the hydrobromide salt form influence the compound’s solubility and stability compared to other salts (e.g., hydrochloride)?

- Salt Selection : Hydrobromide salts often enhance aqueous solubility due to stronger ion-dipole interactions. Stability studies (TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity dependent on counterion .

- Case Study : For imidazolidinone derivatives, hydrobromide salts exhibited 15% higher solubility in water than hydrochloride analogs, attributed to bromide’s lower lattice energy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Contradiction Example : Discrepancies in ¹H NMR integration ratios (e.g., ethylaminomethyl vs. aromatic protons).

- Resolution :

- Use DEPT-135 NMR to distinguish CH₃/CH₂/CH groups.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching (e.g., [M+H]⁺ with <2 ppm error) .

Q. How are reaction byproducts minimized during synthesis?

- Byproduct Sources : Unreacted chlorinated intermediates or dimerization via amine coupling.

- Optimization :

- Use excess HBr (1.5 eq.) to drive quaternization of the ethylaminomethyl group.

- Purify via column chromatography (silica gel, CHCl₃:MeOH 9:1) or recrystallization (ethanol/water) to remove dimers .

Methodological Notes

- Experimental Design : For bioactivity studies, use randomized block designs with split plots for dose-response assays (e.g., varying hydrobromide concentrations) .

- Data Interpretation : Apply multivariate analysis (PCA) to correlate substituent effects (e.g., Cl vs. Br) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.